molecular formula C25H19ClN2O3S B11662575 Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 4-(2-chlorophenyl)-5-cyano-6-[(naphthalen-1-ylmethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Katalognummer: B11662575
Molekulargewicht: 462.9 g/mol
InChI-Schlüssel: YNXNPKLFUGMYLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a naphthalenylmethylsulfanyl group, and a tetrahydropyridine ring

Vorbereitungsmethoden

The synthesis of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with cyanoacetic acid, followed by cyclization with naphthalen-1-ylmethylthiol and subsequent esterification. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or methanol. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Wissenschaftliche Forschungsanwendungen

METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves interaction with various molecular targets. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to METHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-{[(NAPHTHALEN-1-YL)METHYL]SULFANYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE include other tetrahydropyridine derivatives and naphthalenylmethylsulfanyl compounds. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. For example:

Eigenschaften

Molekularformel

C25H19ClN2O3S

Molekulargewicht

462.9 g/mol

IUPAC-Name

methyl 4-(2-chlorophenyl)-5-cyano-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H19ClN2O3S/c1-31-25(30)22-21(18-11-4-5-12-20(18)26)19(13-27)24(28-23(22)29)32-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,21-22H,14H2,1H3,(H,28,29)

InChI-Schlüssel

YNXNPKLFUGMYLD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C(C(=C(NC1=O)SCC2=CC=CC3=CC=CC=C32)C#N)C4=CC=CC=C4Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.